molecular formula C13H13N3O3S B2390472 N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide CAS No. 326902-03-8

N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide

Cat. No. B2390472
CAS RN: 326902-03-8
M. Wt: 291.33
InChI Key: KTASKALLXGJJOO-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide (NPSA) is a heterocyclic compound that has been widely studied for its potential application in scientific research due to its unique chemical structure. NPSA has been found to have a wide range of biochemical and physiological effects, and is often used in laboratory experiments due to its wide range of advantages and limitations. In

Scientific Research Applications

Antibacterial and Antifungal Activities

  • N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, compounds synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide displayed significant in vitro antibacterial and antifungal activities (MahyavanshiJyotindra et al., 2011).

Crystal Structure and Physical Properties

  • The crystal structure and physical properties of compounds containing this compound have been explored. For instance, the structure of N-phenyl-N-(pyridin-4-yl)acetamide was analyzed, revealing its crystallization in the monoclinic crystal system (Umezono & Okuno, 2015).

Anticonvulsant Activities

  • Several studies have investigated the anticonvulsant properties of this compound derivatives. For example, a series of 2-aryl-2-(pyridin-2-yl)acetamides showed promising anticonvulsant activity in various animal models of epilepsy (Dawidowski et al., 2020).

Anticancer Properties

  • Research has been conducted on the anticancer properties of these compounds. Novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and showed cytotoxicity against various human leukemic cell lines (Vinayak et al., 2014).

Corrosion Inhibition

  • Compounds containing this compound have been explored for their potential as corrosion inhibitors. A study synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives, demonstrating significant corrosion prevention efficiencies (Yıldırım & Cetin, 2008).

Anxiolytic Properties

  • Research into anxiolytic properties has also been conducted. For example, N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide derivatives exhibited good oral activity in animal models predictive of clinical efficacy for the treatment of anxiety (Kordik et al., 2006).

properties

IUPAC Name

N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-10(17)15-11-2-4-13(5-3-11)20(18,19)16-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTASKALLXGJJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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